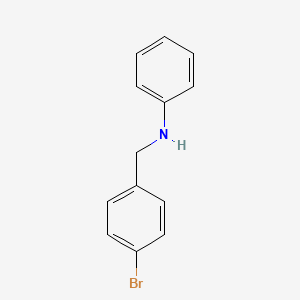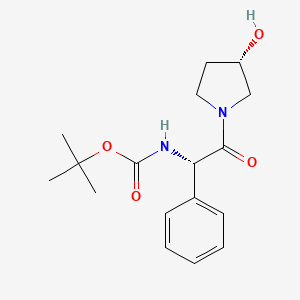
(R)-Fmoc-3-methyl-piperidine-3-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves understanding the 3D arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, acidity or basicity (pH), reactivity, and stability .Aplicaciones Científicas De Investigación
Peptide Synthesis
®-Fmoc-3-methyl-piperidine-3-carboxylic acid: is widely used in the field of peptide synthesis. It serves as an amino acid derivative for the incorporation into peptides during solid-phase synthesis. The Fmoc group protects the amine functionality during the coupling of amino acids and is later removed under basic conditions to expose the amine for subsequent coupling steps .
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for the design of peptide-based drugs. Its role is crucial in creating specific peptide sequences that can mimic natural peptides or proteins, leading to potential therapeutic agents or drug candidates .
Bioconjugation
Bioconjugation techniques often employ ®-Fmoc-3-methyl-piperidine-3-carboxylic acid due to its reactive carboxylic acid group. It can be used to link peptides to other biomolecules or surfaces, which is essential for developing targeted drug delivery systems .
Chemical Biology
In chemical biology, this compound’s applications include the development of peptide-based probes for molecular recognition and the study of protein interactions. It helps in understanding biological processes at a molecular level .
Analytical Chemistry
Analytical chemists use ®-Fmoc-3-methyl-piperidine-3-carboxylic acid as a standard or reagent in chromatographic methods to quantify or identify peptides and proteins in complex biological samples .
Pharmaceutical Research
Pharmaceutical research leverages this compound in the development of new formulation strategies. It can be used to modify the pharmacokinetic properties of peptide-based drugs, enhancing their stability and efficacy .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
This involves predicting or suggesting future research directions. It could involve potential applications of the compound, unanswered questions about its properties or behavior, or new methods to synthesize or analyze the compound .
For a specific compound, these details can often be found in scientific literature. Databases like PubMed for biomedical literature, Web of Science for various scientific disciplines, and Google Scholar can be used to find relevant papers. Review articles, in particular, can provide a comprehensive overview of what is known about a compound . Please consult with a chemistry professional or academic for detailed analysis.
Propiedades
IUPAC Name |
(3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-22(20(24)25)11-6-12-23(14-22)21(26)27-13-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-5,7-10,19H,6,11-14H2,1H3,(H,24,25)/t22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANBTYVNWVGYFU-JOCHJYFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401131747 | |
| Record name | 1,3-Piperidinedicarboxylic acid, 3-methyl-, 1-(9H-fluoren-9-ylmethyl) ester, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401131747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Fmoc-3-methyl-piperidine-3-carboxylic acid | |
CAS RN |
1415018-77-7 | |
| Record name | 1,3-Piperidinedicarboxylic acid, 3-methyl-, 1-(9H-fluoren-9-ylmethyl) ester, (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415018-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Piperidinedicarboxylic acid, 3-methyl-, 1-(9H-fluoren-9-ylmethyl) ester, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401131747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![t-Butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate](/img/structure/B6307963.png)

![(R)-2-[[3,5-Bis(trifluoromethyl)phenyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide, 98%, 99% ee](/img/structure/B6307965.png)

![5-(Difluoromethyl)-N-[5-({[(2S)-3,3-dimethylbutan-2-yl]amino}methyl)-1-{[(2S)-1-(prop-2-enoyl)pyrrolidin-2-yl]methyl}-1H-1,3-benzodiazol-2-yl]thiophene-2-carboxamide](/img/structure/B6307975.png)




![1H-Benzo[f]indole, 98%](/img/structure/B6308010.png)